(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
Brand Name: Vulcanchem
CAS No.: 894684-58-3
VCID: VC4953477
InChI: InChI=1S/C20H14BrFN2O3S2/c21-15-3-1-2-4-16(15)23-11-18-19(25)20-17(9-10-28-20)24(29(18,26)27)12-13-5-7-14(22)8-6-13/h1-11,23H,12H2/b18-11-
SMILES: C1=CC=C(C(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)Br
Molecular Formula: C20H14BrFN2O3S2
Molecular Weight: 493.37

(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

CAS No.: 894684-58-3

Cat. No.: VC4953477

Molecular Formula: C20H14BrFN2O3S2

Molecular Weight: 493.37

* For research use only. Not for human or veterinary use.

(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione - 894684-58-3

Specification

CAS No. 894684-58-3
Molecular Formula C20H14BrFN2O3S2
Molecular Weight 493.37
IUPAC Name (3Z)-3-[(2-bromoanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Standard InChI InChI=1S/C20H14BrFN2O3S2/c21-15-3-1-2-4-16(15)23-11-18-19(25)20-17(9-10-28-20)24(29(18,26)27)12-13-5-7-14(22)8-6-13/h1-11,23H,12H2/b18-11-
Standard InChI Key BALYQRVUCSXKGJ-WQRHYEAKSA-N
SMILES C1=CC=C(C(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)Br

Introduction

The compound (3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c] thiazine-2,2,4-trione is a complex organic molecule belonging to the class of thieno[3,2-c] thiazine derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. The specific compound features a unique molecular structure with a thieno-thiazine core, which is of interest for potential applications in pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods for synthesizing similar thieno-thiazine derivatives include:

  • Starting Materials: Often involve aromatic amines and appropriate thiazine precursors.

  • Reaction Conditions: Controlled temperatures, pH levels, and inert atmospheres are crucial to ensure high yields and purity.

  • Characterization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and composition.

Biological Activities and Potential Applications

Research on similar compounds suggests potential therapeutic uses, including activity against cancer cell lines or bacterial strains. The mechanism of action may involve interaction with specific biological targets such as enzymes or receptors. The thieno-thiazine core can mimic natural substrates or inhibitors due to its structural similarity to biologically relevant molecules.

Potential ApplicationDescription
Anticancer ActivitySimilar compounds have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Antimicrobial ActivityPotential for inhibiting bacterial growth, though specific data for this compound is not available.

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